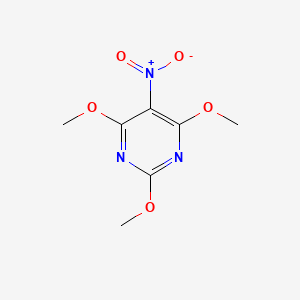

2,4,6-Trimethoxy-5-nitropyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine and its derivatives are of immense interest in organic and medicinal chemistry. nih.gov They form the core structure of many biologically important molecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). numberanalytics.comnih.gov This biological significance has driven extensive research into the synthesis and functionalization of pyrimidine-based compounds.

In advanced organic synthesis, the pyrimidine scaffold serves as a versatile building block for the creation of complex molecules with a wide range of applications. slideshare.net The presence of nitrogen atoms in the ring allows for a variety of chemical transformations, making pyrimidines key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The ability to easily modify the pyrimidine ring at various positions allows chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov

Strategic Positioning of Nitro and Methoxy (B1213986) Substituents in Pyrimidine Reactivity

The reactivity of the pyrimidine ring in 2,4,6-Trimethoxy-5-nitropyrimidine is heavily influenced by the electronic properties of its substituents. The three methoxy groups (-OCH₃) are electron-donating groups. Through the resonance effect, they increase the electron density of the pyrimidine ring, which can activate the ring towards certain types of reactions.

Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group. This has a significant impact on the electron distribution within the pyrimidine ring. The strategic placement of the nitro group at the 5-position, surrounded by the electron-donating methoxy groups, creates a unique electronic environment. This "push-pull" effect can significantly modify the chemical reactivity of the molecule. acs.org For instance, the electron-withdrawing nature of the nitro group can make the pyrimidine ring more susceptible to nucleophilic attack, a common reaction pathway for electron-deficient aromatic systems.

The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group is a key area of study for understanding the reactivity of this compound. researchgate.net This substitution pattern can influence the regioselectivity of further chemical transformations, allowing for the controlled synthesis of more complex pyrimidine derivatives.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related compounds appears to be focused on its utility as a synthetic intermediate. The unique electronic properties conferred by its substituents make it a valuable starting material for the synthesis of more complex, highly functionalized pyrimidine derivatives.

One potential research trajectory is its use in the development of novel bioactive compounds. A study on a series of 2,4,6-trisubstituted-5-nitropyrimidines demonstrated their potential as antiproliferative agents. nih.gov Although this study did not specifically include the trimethoxy derivative, it highlights the potential of the 5-nitropyrimidine (B80762) scaffold in medicinal chemistry.

Furthermore, compounds like 2,4,6-Trimethoxypyrimidine (B78209) have been used as model compounds to study chemical reactions, such as methylation. sigmaaldrich.comsigmaaldrich.com The nitrated version, this compound, could similarly serve as a model to investigate the influence of a strong electron-withdrawing group on the reactivity of a highly methoxylated pyrimidine ring. The presence of multiple reactive sites allows for its potential use in the synthesis of a diverse range of heterocyclic compounds. Research in this area would likely focus on selective transformations at different positions of the pyrimidine ring to build molecular complexity.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-13-5-4(10(11)12)6(14-2)9-7(8-5)15-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKMRDXCQFULLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476070 | |

| Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83356-02-9 | |

| Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry

Historical and Contemporary Synthetic Routes to 2,4,6-Trimethoxy-5-nitropyrimidine

The preparation of this compound relies on established principles of heterocyclic chemistry, beginning with the construction of the core pyrimidine (B1678525) ring and followed by sequential functionalization.

Barbituric acid and its derivatives are versatile starting materials for the synthesis of a wide array of substituted pyrimidines. mdpi.com The general approach involves the condensation of barbituric acid or related compounds with various reagents to introduce the necessary functional groups. While a direct synthesis of this compound from barbituric acid is not the most common route, the underlying chemistry provides a basis for creating the pyrimidine skeleton.

A more typical pathway involves the nitration of barbituric acid to form 5-nitrobarbituric acid. orgsyn.org This is achieved by treating barbituric acid with fuming nitric acid. orgsyn.org The resulting nitro derivative can then undergo further modifications.

A prevalent and efficient method for synthesizing this compound involves the stepwise functionalization of a pre-formed pyrimidine ring. This strategy often begins with a halogenated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864).

The synthesis of 2,4,6-trichloropyrimidine can be accomplished by treating barbituric acid with phosphorus oxychloride. chemicalbook.com This chlorinated intermediate is then subjected to nucleophilic substitution with sodium methoxide (B1231860). This reaction typically proceeds in a stepwise manner, allowing for the sequential replacement of the chlorine atoms with methoxy (B1213986) groups to yield 2,4,6-trimethoxypyrimidine (B78209). sigmaaldrich.com One reported method for this transformation involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). sigmaaldrich.com

The final step in the synthesis is the introduction of the nitro group at the C5 position of the pyrimidine ring. This is a regiospecific nitration, meaning the nitro group is selectively added to a specific position on the ring. The electron-donating nature of the three methoxy groups on the 2,4,6-trimethoxypyrimidine ring activates the C5 position, making it susceptible to electrophilic attack.

The nitration is typically carried out using a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid. This process must be carefully controlled to ensure the selective nitration at the desired position and to avoid unwanted side reactions. The presence of activating groups on the pyrimidine ring facilitates electrophilic substitution reactions, such as nitration, at the 5-position. youtube.com

Solid-Phase Synthesis Techniques for Substituted Pyrimidine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the preparation of substituted pyrimidine derivatives, offering advantages in terms of purification and the potential for creating large libraries of compounds. nih.govacs.org In this approach, the pyrimidine scaffold is attached to a solid support, such as a polystyrene-derived resin. acs.org

The synthesis proceeds by carrying out a series of reactions on the resin-bound substrate. These can include nucleophilic substitutions, cyclizations, and other functional group manipulations. nih.gov For instance, a general synthesis of substituted pyrimidines on a solid support has been developed, allowing for the generation of diverse compound libraries. nih.gov After the desired pyrimidine derivative is assembled on the solid support, it is cleaved from the resin to yield the final product in a purified form. nih.gov Microwave heating can also be employed in solid-phase synthesis to accelerate reaction times. acs.org

Catalytic and Green Chemistry Approaches in Pyrimidine Scaffold Construction

Key green chemistry strategies employed in pyrimidine synthesis include:

Catalysis: The use of catalysts, including metal-free, heterogeneous, and reusable catalysts, can significantly enhance reaction rates and selectivity. powertechjournal.comresearchgate.net For example, nano-catalysts have been used to facilitate the synthesis of fused pyrimidine systems. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often leads to higher yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent use and disposal. powertechjournal.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, which is an efficient way to build molecular complexity while reducing the number of synthetic steps and purification procedures. rasayanjournal.co.in

These green approaches are not only more sustainable but also often provide economic benefits through reduced energy consumption and waste generation. rasayanjournal.co.in

Iii. Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution is a key reaction class for functionalizing pyrimidine rings. The electron-deficient nature of the pyrimidine ring, further enhanced by the nitro group, makes it susceptible to attack by nucleophiles. wikipedia.org

The positions of substituents on the pyrimidine ring play a critical role in determining the site of nucleophilic attack. The interplay of electronic and steric factors, as well as the use of specific catalytic methods, can direct the regiochemical outcome of SNAr reactions.

The electronic properties of substituents are a primary determinant of regioselectivity in SNAr reactions of pyrimidines. Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that forms. wikipedia.org The nitro group at the C5 position of 2,4,6-trimethoxy-5-nitropyrimidine strongly activates the ring.

In substituted pyrimidines, the position of the leaving group relative to the activating EWG is crucial. Generally, a leaving group positioned para to an EWG is more readily displaced than one in an ortho position. stackexchange.com This is attributed to the superior stabilization of the intermediate through resonance. Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. stackexchange.com Furthermore, repulsion between the lone pairs of the nitrogen atoms and the incoming nucleophile can be more pronounced at the C2 and C6 positions, which are in closer proximity to the ring nitrogens. stackexchange.com

The relative activating or deactivating nature of different substituents has been studied. For instance, the trifluoromethyl group, a strong EWG, has been shown to influence the reactivity of anilines in SNAr reactions. nih.gov The kinetics of SNAr reactions are also sensitive to the electronic nature of the nucleophile and the solvent composition, which can lead to different mechanistic pathways. researchgate.net

While electronic effects are often the dominant factor in determining reactivity and regioselectivity, steric hindrance can significantly influence the reaction pathway and the distribution of products. youtube.com Bulky substituents on either the pyrimidine ring or the attacking nucleophile can hinder the approach to a particular site, favoring substitution at a less sterically congested position.

For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) versus the more sterically hindered N-methylaniline, a dramatic decrease in reaction rate is observed with the latter. capes.gov.brrsc.org This reduction is attributed to increased steric hindrance during the formation of the intermediate and in the subsequent proton transfer step. capes.gov.brrsc.org In the context of this compound, the methoxy (B1213986) groups at the C2, C4, and C6 positions, while electronically donating, also introduce steric bulk that can influence the approach of a nucleophile.

The balance between electronic and steric effects can be delicate. While electronics might favor attack at a certain position, significant steric hindrance can divert the reaction to an electronically less favored but more accessible site. youtube.com

Metal-catalyzed reactions, particularly those involving zincation, have emerged as powerful tools for achieving high regioselectivity in the functionalization of N-heterocycles like pyrimidines. nih.govthieme-connect.de These methods often allow for the activation of specific C-H bonds, leading to functionalization at positions that are not readily accessible through traditional SNAr reactions.

The use of TMP-zincate bases (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective zincation of pyrimidines. nih.govthieme-connect.deresearchgate.net For instance, TMPZnCl·LiCl can achieve C2 zincation of pyrimidines with excellent regioselectivity. nih.gov The resulting organozinc intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov

The regioselectivity of these zincation reactions is influenced by the nature of the substituents on the pyrimidine ring and the specific zincate base employed. researchgate.netnih.gov For example, in 4-substituted pyridines, the use of a potassium-dialkyl-TMP-zincate base led to selective 2-zincation for certain substituents (e.g., Me₂N, tBu, Ph), while others resulted in a mixture of products. nih.gov These methods provide a complementary approach to traditional SNAr, enabling precise control over the position of functionalization.

The activated nature of the pyrimidine ring in this compound allows for displacement reactions with a wide array of nucleophiles. The methoxy groups can act as leaving groups in SNAr reactions, particularly when a strong nucleophile is employed.

Common nucleophiles used in the substitution reactions of activated pyrimidines include:

Amines: Primary and secondary amines are effective nucleophiles for displacing leaving groups on the pyrimidine ring. The nucleophilicity of the amine plays a significant role in the reaction rate. researchgate.net Reactions of 2,4,5-trichloropyrimidine (B44654) with various amines have been shown to proceed with high regioselectivity, favoring substitution at the C4 position. rsc.org

Hydrazine: Hydrazine is a potent nucleophile that can readily participate in displacement reactions. researchgate.net

Alkoxides: Alkoxide ions can also serve as nucleophiles, leading to the formation of new ether linkages on the pyrimidine ring.

The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.

While the principles of SNAr generally predict the outcome of reactions involving substituted pyrimidines, unexpected pathways and anomalous substitution patterns can occur. These deviations often arise from subtle electronic or steric effects, the nature of the reaction intermediates, or the specific reaction conditions employed.

For instance, in some SNAr reactions, the initially formed product may undergo further transformations, leading to a complex product mixture. The formation of unexpected regioisomers can also occur, challenging the established models of reactivity. rsc.org In some cases, computational studies have been employed to understand these unexpected outcomes, suggesting the possibility of concerted reaction mechanisms rather than the classical two-step Meisenheimer intermediate pathway. nih.gov The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has also been investigated, highlighting the potential for complex reactivity patterns.

A deeper analysis of these anomalous results is crucial for a comprehensive understanding of pyrimidine reactivity and for the development of more predictive models for SNAr reactions.

Investigations into Regioselectivity in SNAr Reactions of Substituted Pyrimidines

Electrophilic Reactions on the Nitropyrimidine Core

The reactivity of the pyrimidine ring is significantly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group dictates its behavior in electrophilic reactions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes electrophilic aromatic substitution more difficult than for benzene. However, the substituents on the this compound core dramatically modulate this reactivity.

The three methoxy groups at positions 2, 4, and 6 are powerful activating groups. They donate electron density to the ring via the resonance effect, which would typically direct incoming electrophiles to the ortho and para positions. In this molecule, these positions are already substituted. The primary unsubstituted carbon is at the C-5 position.

Conversely, the nitro group at C-5 is a potent deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack at adjacent positions significantly less favorable. chemguide.co.uklibretexts.org This creates a synthetic challenge: the only available position for substitution (C-5) is strongly deactivated by the nitro group itself.

Therefore, direct electrophilic substitution on the C-5 position of this compound is highly challenging. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, are unlikely to proceed at the C-5 position under typical conditions because of the powerful deactivating effect of the nitro group already present there. libretexts.orgmasterorganicchemistry.com Reactions are more likely to occur with the substituents or lead to ring transformation rather than simple substitution.

While specific studies on the electrophilic nitrosation of this compound are not extensively documented, research on related activated pyrimidine systems provides insight into potential mechanistic pathways. A direct attack of an electrophile like the nitrosonium ion (NO+) at the electron-deficient C-5 position is mechanistically unlikely.

In studies of other highly substituted and activated heterocyclic systems, reactions that appear to be simple electrophilic substitutions have often been revealed to proceed through more complex mechanisms. For instance, a proposed reaction pathway might not be a direct electrophilic attack but rather an initial addition of the electrophile to a ring nitrogen or an exocyclic oxygen of a methoxy group, followed by a rearrangement.

In the broader context of pyrimidine chemistry, especially with powerful nucleophiles, substitution reactions have been shown to occur via an SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism involves the nucleophile adding to the ring, causing the ring to open into an intermediate, which then re-closes to give the substituted product, sometimes with rearrangement of ring atoms. wikipedia.orgwur.nl While ANRORC is a nucleophilic substitution mechanism, it highlights the propensity of the pyrimidine ring to undergo ring-opening reactions, a possibility that must be considered even when evaluating potential electrophilic reaction pathways and their products.

Rearrangement Reactions and Tautomeric Equilibria in Pyrimidine Systems

The structure of this compound limits the possibility of common tautomeric equilibria. However, the broader class of nitropyrimidines is known to participate in various rearrangement reactions.

For this compound, the methoxy groups prevent the common keto-enol or amine-imine tautomerism seen in parent pyrimidine bases like uracil (B121893) or cytosine. The methyl groups "lock" the oxygen atoms in the enol ether form, meaning this specific molecule does not exhibit significant tautomeric equilibria under normal conditions.

Rearrangement reactions, however, are a significant aspect of pyrimidine chemistry, often leading to different heterocyclic structures. These are typically isomerization recyclizations where the pyrimidine ring transforms. researchgate.netdntb.gov.ua While many of these are initiated by nucleophiles, they represent the inherent reactivity patterns of the pyrimidine core.

| Rearrangement Type | Description | Typical Initiator | Resulting Structure | Relevance to Nitropyrimidines |

| Kost-Sagitullin Rearrangement | An isomerization recyclization where a pyrimidine ring is transformed into a pyridine (B92270) ring. researchgate.netdntb.gov.uaosi.lv | Nucleophile (e.g., amines) | Substituted Pyridine | Well-documented for various pyrimidine systems, can be activated by electron-withdrawing groups. researchgate.netosi.lv |

| ANRORC Mechanism | Not a true rearrangement but a substitution mechanism involving ring-opening and closing, which can result in a rearranged product. wikipedia.orgwur.nlrsc.org | Nucleophile (e.g., amide ions) | Substituted Pyrimidine (sometimes with isotopic scrambling) | Observed in nitropyridines and other electron-poor pyrimidines. nih.gov |

| Degenerate Ring Transformation | A process where a ring atom is exchanged with an atom from the reagent, resulting in the same heterocyclic system but with atom scrambling. wur.nl | Nucleophile (e.g., labeled amines) | The same heterocycle (e.g., Pyrimidine) | Demonstrates the dynamic nature of the pyrimidine ring under certain conditions. |

These reactions underscore that the pyrimidine ring, especially when activated or bearing a good leaving group or an electron-withdrawing group like a nitro group, can be susceptible to ring-opening and transformation pathways that are more complex than simple substitution. wur.nlnih.gov

Iv. Computational and Theoretical Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFF), are fundamental in modern chemical research. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying the structure, energetics, and electronic properties of medium-sized organic molecules like 2,4,6-Trimethoxy-5-nitropyrimidine. These studies are typically performed using a specific functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer (ICT).

For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups, which act as electron-donating centers. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient pyrimidine ring and the strongly electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer, where electron density moves from the methoxy-rich portions of the molecule to the nitro-group region upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity and potential for use in optical applications. In studies of similar molecules like 2-amino-5-nitropyrimidine, DFT calculations have successfully elucidated this charge transfer mechanism mdpi.com.

Table 1: Illustrative Frontier Orbital Energies and Properties for Substituted Nitropyrimidines

| Property | Description | Expected Value/Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high (less negative) due to electron-donating methoxy groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low (more negative) due to the electron-withdrawing nitro group. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relatively small, indicating high reactivity and potential for ICT. |

Computational models can predict how and where a molecule is likely to react. The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms wikipedia.org. This deficiency is significantly enhanced by the attached nitro group. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution and activated for nucleophilic aromatic substitution wikipedia.org.

Molecular Electrostatic Potential (MEP) maps are a valuable tool in this context. They visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro and methoxy groups, making them sites for electrophilic attack. The carbon atoms of the pyrimidine ring would be relatively electron-poor, making them susceptible to attack by nucleophiles. Computational studies on electrophilic substitution reactions have shown that reactivity and regioselectivity are strongly governed by the nucleophilicity of the ring's carbon atoms, which is influenced by the attached substituents nih.gov.

The three-dimensional shape (conformation) of this compound is not rigid. Rotation can occur around the C-O bonds of the methoxy groups and the C-N bond of the nitro group. Conformational analysis aims to identify the most stable arrangement of these groups and the energy barriers between different conformations sapub.orgic.ac.uk.

A torsional potential energy surface (PES) scan is a computational technique used for this purpose. It involves systematically rotating a specific dihedral angle (e.g., the C-C-O-C angle of a methoxy group) and calculating the molecule's energy at each step. This process reveals the low-energy conformers (energy minima) and the transition states connecting them (energy maxima). For this molecule, the analysis would likely show that the most stable conformation involves a specific orientation of the methoxy and nitro groups that minimizes steric hindrance and optimizes electronic interactions, such as hyperconjugation. Studies on other substituted aromatic compounds have successfully used these methods to understand conformational preferences mdpi.com.

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Theory

NBO and AIM are two powerful theoretical frameworks used to analyze chemical bonding and interactions in more detail than simple orbital models.

The Quantum Theory of Atoms in Molecules (AIM) , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them acs.orglibretexts.org. A key feature of AIM is the bond critical point (BCP), a point between two atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond or interaction.

Table 2: Expected NBO and AIM Descriptors for Key Interactions

| Analysis Type | Interaction | Key Descriptor | Interpretation |

| NBO | Hyperconjugation (e.g., O lone pair → π* ring) | E(2) Interaction Energy | Quantifies the stabilization energy from electron delocalization. |

| AIM | C-N bond (pyrimidine ring) | Electron Density (ρ) at BCP | High value indicates significant covalent character. |

| AIM | C-NO₂ bond | Laplacian (∇²ρ) at BCP | Value indicates whether charge is concentrated or depleted in the bond region. |

Advanced Analysis of Intermolecular and Intramolecular Interactions

While NBO and AIM can describe intramolecular forces, they are also invaluable for studying the weaker intermolecular interactions that govern how molecules pack in a crystal or interact in solution. For this compound, potential interactions include:

Hydrogen Bonding: Although the molecule lacks traditional O-H or N-H donors, weak C-H···O or C-H···N intramolecular hydrogen bonds may exist, where a hydrogen on a methoxy group interacts with a nitrogen atom of the pyrimidine ring or an oxygen of the nitro group. These can be identified and characterized using NBO and AIM slideshare.net.

π-Stacking: The electron-deficient nature of the nitropyrimidine ring makes it an ideal candidate for π-π stacking interactions with other aromatic systems. In a crystal structure, these rings could stack in an offset fashion to minimize repulsion and maximize attraction between the π systems.

Aromaticity Assessment using Nucleus-Independent Chemical Shift (NICS) Descriptors

Aromaticity is a fundamental concept in chemistry, and the Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. The NICS value is the negative of the magnetic shielding computed at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)) acs.org.

A negative NICS value indicates the presence of a diatropic ring current, which is the hallmark of an aromatic system. A positive value signifies a paratropic ring current, characteristic of an anti-aromatic system, while a value near zero suggests a non-aromatic ring.

For this compound, the pyrimidine ring is expected to be aromatic. However, the degree of aromaticity is modulated by its substituents. The electron-donating methoxy groups would tend to increase the π-electron density in the ring, potentially enhancing its aromatic character. In contrast, the powerful electron-withdrawing nitro group delocalizes electron density away from the ring, which could reduce its aromaticity. Computational studies on other substituted pyrimidines have shown that substitution can indeed decrease the aromaticity of the ring rsc.org. Therefore, the final NICS value for this compound would reflect a balance of these opposing electronic effects.

Table 3: Illustrative NICS Values for Aromatic Systems

| Compound | NICS(1) Value (ppm) | Aromatic Character |

| Benzene (Reference) | ~ -10.2 | Aromatic |

| Pyrimidine (Reference) | Lower than Benzene | Aromatic |

| This compound | Expected to be negative | Aromatic (degree modulated by substituents) |

Based on the conducted research, there is no publicly available scientific literature that specifically details the "Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis for Complex Pathways" of the compound "this compound".

Therefore, the requested article with the specified outline, particularly section IV, subsection 4.5, cannot be generated with scientifically accurate and verifiable information. Computational and theoretical investigations, including transition state analysis and IRC calculations, are highly specific to the molecule and reaction being studied. Without dedicated research on this compound, any attempt to create the requested content would be speculative and not based on factual data.

V. Advanced Synthetic Applications and Building Block Potential

2,4,6-Trimethoxy-5-nitropyrimidine as a Versatile Precursor for Elaborate Heterocyclic Architectures

This compound serves as a key intermediate in the synthesis of a wide array of more complex heterocyclic compounds, most notably purine (B94841) derivatives. The pyrimidine (B1678525) ring, activated by the electron-withdrawing nitro group at the C5 position, is primed for nucleophilic aromatic substitution, making it an ideal starting point for building intricate molecular frameworks. chemrxiv.org The methoxy (B1213986) groups at positions 2, 4, and 6 function as effective leaving groups, allowing for the introduction of various nucleophiles.

This reactivity profile establishes the compound as a foundational building block for creating libraries of substituted purines, which are of significant interest in medicinal chemistry. chemrxiv.org The general strategy involves the sequential replacement of the methoxy groups followed by a reduction of the nitro group to an amine, and subsequent cyclization to form the fused imidazole (B134444) ring characteristic of the purine system. This pathway provides access to 6,8,9-polysubstituted purines. chemrxiv.org

Furthermore, related 5-nitropyrimidine (B80762) derivatives are instrumental in synthesizing other biologically significant molecules. For instance, 5-nitroso-2,4,6-triaminopyrimidine, a close analogue, is a crucial precursor for 2,4,5,6-tetraaminopyrimidine (B94255) and 2,4,7-triamino-6-phenyl-pteridine, the latter of which has applications as a diuretic. libretexts.org Another related compound, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, is a key starting material for the synthesis of guanine, a fundamental component of DNA and RNA. These examples underscore the role of the activated pyrimidine core as a versatile precursor in synthetic chemistry.

Strategies for Advanced Derivatization and Selective Functionalization

The primary strategy for the derivatization of this compound hinges on nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, a character that is significantly amplified by the strong electron-withdrawing effect of the C5-nitro group. This activation facilitates the displacement of the methoxy groups at the C2, C4, and C6 positions by a variety of nucleophiles. chemrxiv.orgstackexchange.com

Research on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrates that amines can displace both chloro and alkoxy substituents under mild conditions to yield disubstituted products. chemrxiv.org This occurs through a sequential substitution mechanism. In the case of this compound, the methoxy groups at C4 and C6 are particularly susceptible to replacement due to the para- and ortho-activation by the nitro group. The general mechanism involves the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance that delocalizes the negative charge onto the oxygen atoms of the nitro group. libretexts.org The subsequent loss of a methoxide (B1231860) ion restores the aromaticity of the ring. libretexts.org

This reactivity allows for controlled, stepwise functionalization. By carefully selecting reagents and reaction conditions, chemists can achieve selective substitution, enabling the synthesis of a diverse range of pyrimidine derivatives. For example, primary amines can be readily introduced to form symmetric or asymmetric di- and tri-aminopyrimidines, which are precursors for more complex structures. chemrxiv.org

Table 1: Reactivity of Substituted Nitropyrimidines

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Symmetric Dialkyl/arylamino Pyrimidine | Sequential SNAr of Cl and Alkoxy groups | chemrxiv.org |

| 4,6-Dichloro-5-nitropyrimidine | Sodium Methoxide | 4,6-Dimethoxy-5-nitropyrimidine | SNAr of Chloro groups | |

| 2,4,6-Triaminopyrimidine | Nitrous Acid | 5-Nitroso-2,4,6-triaminopyrimidine | Nitrosation | libretexts.org |

| 2,4-Diamino-6-hydroxypyrimidine | Sodium Nitrite, Acetic Acid | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Nitrosation |

Construction of Fused Pyrimidine Systems and Polycyclic Frameworks

A significant application of this compound as a building block is in the construction of fused heterocyclic systems, particularly purines. The synthesis of purine libraries is a prime example of this utility. chemrxiv.org Polyhalogenated or polyalkoxylated pyrimidines activated by nitro groups are preferred starting materials for this purpose. chemrxiv.org

The typical synthetic route involves a two-stage process:

Substitution: The methoxy groups at the C4 and C6 positions of the pyrimidine ring are displaced by amines. This step creates a 4,6-diamino-5-nitropyrimidine (B171749) derivative.

Cyclization: The nitro group at C5 is reduced to an amino group. The resulting 4,5,6-triaminopyrimidine intermediate is then cyclized with a one-carbon synthon, such as an orthoester, to form the fused imidazole ring, completing the purine framework. chemrxiv.org

This approach allows for the creation of 6,8,9-polysubstituted purines, where the diversity is generated by the choice of amines in the first stage and the orthoester in the cyclization stage. chemrxiv.org This method highlights how the initial pyrimidine acts as a scaffold upon which the second ring is systematically built. The synthesis of antiviral nucleoside analogues like ganciclovir (B1264) often begins with the construction of a purine base, such as guanine, from a pyrimidine precursor, illustrating the industrial relevance of this strategy.

Role in Modular Assembly of Complex Organic Molecular Constructs

The concept of modular assembly involves using well-defined building blocks that can be combined in a systematic way to create larger, more complex structures. This compound is an excellent example of such a modular unit or "core element" in synthetic chemistry. chemrxiv.org Its utility in the synthesis of purine libraries showcases its role in a modular approach. chemrxiv.org

In this context, the pyrimidine ring serves as the central module. The reactive sites—the three methoxy groups and the nitro group—act as connection points. Different functional groups can be "plugged in" at the C4 and C6 positions by substituting the methoxy groups with various amines. This constitutes the first level of modular diversification. The subsequent reduction of the nitro group and ring closure to form the purine represents the connection of a second module (the imidazole ring). The choice of the one-carbon source for this cyclization offers a further point of modular variation, influencing the substituent at the C8 position of the final purine. chemrxiv.org

This strategy, which transforms a polysubstituted pyrimidine into a diverse library of purines, is a powerful tool in drug discovery and medicinal chemistry, where the rapid generation of structurally diverse analogues is essential for structure-activity relationship (SAR) studies. chemrxiv.org

Vi. Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2,4,6-Trimethoxy-5-nitropyrimidine, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its constitution.

In ¹H NMR spectra recorded in deuterochloroform (CDCl₃), the compound exhibits two distinct singlets. A singlet integrating to six protons is observed at approximately 4.15 ppm, attributed to the two equivalent methoxy (B1213986) groups at positions 4 and 6 of the pyrimidine (B1678525) ring. Another singlet, integrating to three protons, appears at around 4.10 ppm, corresponding to the methoxy group at the 2-position. The absence of a proton signal for the C5 position confirms the presence of the nitro substituent at this location.

¹³C NMR spectroscopy further corroborates the structure. Although complete assignment can be complex without further 2D NMR experiments, partial data reveals key resonances. Signals for the carbon atoms of the pyrimidine ring and the methoxy groups are expected. For instance, incomplete data for this compound shows carbon signals at approximately 175.3 and 166.5 ppm, which are within the expected range for substituted pyrimidine ring carbons. researchgate.net A full assignment would distinguish between C2, C4/C6, and the nitro-substituted C5, as well as the distinct methoxy carbons.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | CDCl₃ | 4.15 | s | 6H | 4,6-(OCH₃)₂ |

| ¹H | CDCl₃ | 4.10 | s | 3H | 2-OCH₃ |

| ¹³C | CDCl₃ | 175.3 | - | - | Pyrimidine Ring Carbon |

| ¹³C | CDCl₃ | 166.5 | - | - | Pyrimidine Ring Carbon |

Note: The table is based on available data and general principles of NMR spectroscopy. Complete and unambiguous assignment of ¹³C signals requires further experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm the presence of its constituent parts.

The most prominent bands would be associated with the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations for the N-O bonds are typically observed in the regions of 1560-1515 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of these intense absorptions is a strong indicator of the nitro functionality.

The multiple methoxy groups (C-O-C) will also give rise to characteristic signals. Asymmetric and symmetric C-O-C stretching vibrations are expected to appear in the range of 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively. Additionally, C-H stretching vibrations from the methyl groups of the methoxy substituents will be observed just below 3000 cm⁻¹.

The pyrimidine ring itself has a series of characteristic skeletal vibrations, including C=N and C=C stretching, which typically appear in the 1600-1400 cm⁻¹ region. These bands can sometimes overlap with other absorptions, but their presence is essential for confirming the heterocyclic core.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric Stretch | Nitro (N-O) | 1560-1515 | Strong |

| Symmetric Stretch | Nitro (N-O) | 1355-1315 | Strong |

| Asymmetric Stretch | Methoxy (C-O-C) | 1275-1200 | Strong |

| Symmetric Stretch | Methoxy (C-O-C) | 1150-1085 | Strong |

| C-H Stretch | Methyl (in Methoxy) | 3000-2850 | Medium |

| Ring Stretching | Pyrimidine (C=N, C=C) | 1600-1400 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Progress Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. For this compound (C₇H₉N₃O₅), the molecular weight is 215.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 215. The fragmentation of this molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of a methyl radical (CH₃, 15 Da) from a methoxy group is also a probable fragmentation step. The resulting fragment ions can provide further structural confirmation. For instance, the loss of a nitro group would lead to a fragment ion at m/z 169.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental composition with high precision. This technique is also invaluable for monitoring the progress of reactions involving this compound, such as the reduction of the nitro group, by detecting the mass of the resulting products. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interaction Mapping

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely map the bond lengths, bond angles, and torsional angles within the this compound molecule.

Integration of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical research, the integration of experimental data with theoretical calculations provides a more profound understanding of molecular properties. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric structure, vibrational frequencies (FT-IR), and NMR chemical shifts of this compound.

By calculating the optimized molecular geometry, theoretical NMR and FT-IR spectra can be generated. Comparing these predicted spectra with the experimental data allows for a more confident assignment of the observed signals. For instance, theoretical calculations can help to definitively assign each ¹³C NMR signal to a specific carbon atom in the molecule. Similarly, the calculated vibrational modes can be correlated with the experimental FT-IR bands, aiding in the assignment of complex spectral regions. Discrepancies between experimental and theoretical data can also highlight interesting electronic or steric effects within the molecule that warrant further investigation. This synergistic approach between experimental and computational chemistry provides a comprehensive and robust characterization of the molecule.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,4,6-Trimethoxy-5-nitropyrimidine critical for experimental design?

- Answer : Key properties include:

Q. How should researchers safely handle this compound in laboratory settings?

- Answer :

- Protective measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents (e.g., peroxides) due to nitro group reactivity .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended hydrolysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and nitro group (electron-withdrawing effects on pyrimidine ring protons) .

- IR spectroscopy : Confirm nitro (stretching ~1520 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) functional groups.

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- Perform density functional theory (DFT) calculations to map electron density on the pyrimidine ring. The nitro group at C5 directs nucleophilic attack to electron-deficient positions (e.g., C4 or C6) .

- Compare with analogs (e.g., 4,6-diamino-5-nitropyrimidine ) to assess substituent effects on regioselectivity.

- Validate predictions via kinetic studies using substituent-specific nucleophiles (e.g., amines vs. thiols).

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Answer :

- Variable control : Ensure consistent nitration conditions (e.g., HNO₃/H₂SO₄ ratio, temperature) and methoxy group stability under acidic conditions .

- Analytical validation : Cross-check purity using DSC (melting point consistency) and LC-MS to detect byproducts (e.g., demethylated derivatives) .

- Reagent quality : Trace moisture in solvents (e.g., DMF) may hydrolyze nitro groups, reducing yield; use molecular sieves for anhydrous conditions .

Q. How can this compound be functionalized for applications in drug discovery?

- Answer :

- Stepwise functionalization :

Nucleophilic substitution : Replace methoxy groups with amines or thiols at C2, C4, or C6 .

Reduction of nitro group : Catalytic hydrogenation (Pd/C, H₂) yields amino derivatives for further coupling (e.g., amide formation) .

- Structure-activity relationship (SAR) : Compare analogs (e.g., 4,6-diamino-5-nitropyrimidine ) to optimize target binding (e.g., kinase inhibition).

Data Contradiction Analysis

Q. How to address discrepancies in stability studies of this compound under acidic vs. basic conditions?

- Answer :

- Mechanistic investigation :

- Under acidic conditions (pH <3), the nitro group may protonate, increasing ring electrophilicity and hydrolysis risk .

- Under basic conditions (pH >10), methoxy groups undergo demethylation via SN2 mechanisms .

- Experimental validation : Conduct kinetic studies (HPLC monitoring) at varying pH levels and temperatures to identify degradation pathways .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

- Answer :

- Standardized nitration : Use stoichiometric HNO₃ (1.2 eq) in H₂SO₄ at 0–5°C to avoid over-nitration .

- Purification : Recrystallize from ethanol/water (7:3 v/v) to remove unreacted precursors .

- Documentation : Report detailed reaction parameters (e.g., stirring rate, cooling time) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.